2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXKWDYRSLNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiopyrano-Pyridine Core
The thiopyrano[4,3-b]pyridine scaffold is synthesized by reacting a pyridine-2,6-dicarboxylic acid dichloride with hydrogen sulfide (H₂S) in the presence of pyridine. This method, adapted from PDTC synthesis, forms a thioether bridge between pyridine carbons. For example:
The intermediate pyridinium salt is acidified with sulfuric acid to yield the free thiopyrano-pyridine derivative.
Oxidation to Sulfone Groups
The thioether groups in the thiopyrano ring are oxidized to sulfones using strong oxidizing agents. Manganese dioxide (MnO₂) in methylene chloride is effective, as demonstrated in analogous thiopyrano-pyridine oxidations. The reaction proceeds at 20–100°C, yielding the trioxo (sulfone) functionality:
This step typically requires 1–5 equivalents of MnO₂ relative to the substrate.
Hydrolysis of Ester Precursors to Carboxylic Acid
The carboxylic acid moiety is introduced via hydrolysis of ester-protected intermediates.
Ester Synthesis
A common precursor is the ethyl ester of 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylate. Esters are synthesized by treating acyl chlorides with alcohols (e.g., ethanol) under basic conditions.
Basic Hydrolysis
The ester is hydrolyzed using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol at 20–80°C. For example:
Yields for analogous ester hydrolyses exceed 80% under optimized conditions.
Cyclocondensation Reactions with Sulfur-Containing Reagents
Cyclocondensation strategies leverage sulfur-containing building blocks to assemble the thiopyrano ring.
Thiosemicarbazide Cyclization
2-Chloro-3-cyanopyridine derivatives react with thiosemicarbazide in tetrahydrofuran (THF) under reflux to form thiopyrano-pyridine intermediates. Sodium hydride facilitates cyclization, followed by acidic hydrolysis to yield the carboxylic acid:
Michael Addition with Thiols
A Michael addition between a pyridine dione and a thiol (e.g., mercaptoacetic acid) constructs the thiopyrano ring. The adduct undergoes intramolecular cyclization in acidic media to form the fused ring system.
Oxidation of Thiopyrano Intermediates to Sulfones
Post-cyclization oxidation is critical for introducing the trioxo groups.
Oxidizing Agents and Conditions
Manganese dioxide (MnO₂) in dichloromethane is preferred for its selectivity and moderate reactivity. Alternatively, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or hydrogen peroxide (H₂O₂) in acetic acid may be used. Reaction temperatures range from 20°C to 100°C, with yields dependent on the substrate’s steric hindrance.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, highlighting advantages and limitations:
Advantages :
-
Oxidative cyclization offers a direct route to sulfones but requires stringent oxidation control.
-
Ester hydrolysis provides high yields and scalability but necessitates ester precursor synthesis.
-
Cyclocondensation allows modular assembly but involves multi-step protocols.
Limitations :
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: Further oxidation can occur at the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trioxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Oxo Groups vs. Functional Complexity: The trioxo substitution in the target compound distinguishes it from analogs with single oxo groups (e.g., ) or alternative fused rings (e.g., pyrimidinone in XAV-939 ). These substitutions may influence solubility, binding affinity, and metabolic stability.
Biological Activity: Unlike pyridine-3-carboxylic acid (niacin), which has established roles in human metabolism , the thiopyrano-pyridine derivatives are primarily investigational. For example, XAV-939 demonstrates specific enzyme inhibition (Tankyrase 1/2) and applications in stem cell differentiation , whereas the target compound’s activity remains underexplored.
Synthetic Accessibility: The synthesis of thiopyrano-pyridines often involves cyclization reactions with hydrazine or aliphatic acids . However, introducing multiple oxo groups (as in the target compound) may require specialized reagents or stepwise oxidation.
Functional and Pharmacological Contrasts
- Pyridine-3-Carboxylic Acid Derivatives : These simpler analogs, such as niacin, lack fused thiopyran rings but share the carboxylic acid group. They exhibit broad biological roles, including neurotropic and anticonvulsant activities in modified forms .
- XAV-939’s specificity for Tankyrase inhibition contrasts with the undefined mechanism of the target compound .
Biological Activity
The compound 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid is a unique heterocyclic compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, particularly in the context of cancer therapy and enzyme inhibition. This article aims to consolidate the available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid can be described as follows:
- Molecular Formula: C₁₃H₉N₃O₅S
- Molecular Weight: 307.29 g/mol
- Structural Features:
- A pyridine ring fused with a thiopyran moiety.
- Multiple keto groups contributing to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds similar to 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid exhibit varying degrees of anticancer activity. The following points summarize key findings:
- Mechanism of Action: The compound may exert its anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. In particular, studies have shown that derivatives of similar structures can inhibit interleukin-2-inducible kinase (ITK) and Bruton’s tyrosine kinase (BTK), which are critical in certain leukemias and lymphomas .
- Case Studies:
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Inhibition of Protein Geranylgeranylation: Similar compounds have been shown to inhibit Rab geranylgeranyl transferase (RGGT), which is crucial for the prenylation of proteins involved in cell signaling pathways . This inhibition could lead to disrupted cancer cell signaling and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Substituent Position | Effect on Activity | Example Compounds |
|---|---|---|
| C-5 | Essential for activity | Compounds with benzodioxole |
| C-6 | Modulates potency | Variants with different aryl groups |
| Carbonyl Groups | Enhance reactivity | Compounds with gem-dialkyl groups |
This table highlights how specific modifications can lead to increased potency against targeted cancer cell lines.
Q & A
Q. Bioactivity Screening :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Models : Evaluate cytotoxicity and receptor modulation in cancer cell lines (IC₅₀ determination) .
- Data Contradiction Resolution :
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate conflicting results .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Root Causes :
- Variability in assay conditions (e.g., pH, temperature) or compound purity .
- Resolution Strategies :
Reproduce Assays : Standardize protocols (e.g., ATP concentration in kinase assays).
Structural Analog Comparison : Compare activity trends across derivatives to identify critical pharmacophores .
| Reported IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|
| 0.8 ± 0.1 | Kinase inhibition (Fluorescence) | |
| 5.2 ± 1.3 | Cell viability (MTT) |
Structure-Activity Relationship (SAR) Design
Q. What computational and experimental methods are used to explore SAR for this compound?
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
